Fluoranthene, 1,4-dinitro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105735-67-9 |
|---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
1,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-5-11-9-3-1-2-4-10(9)16-14(18(21)22)8-6-12(13)15(11)16/h1-8H |
InChI Key |
JMWBEYLVDKEUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Environmental Occurrence and Formation Pathways in Research Contexts
Formation in Combustion Processes and Environmental Systems
1,4-Dinitrofluoranthene, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, is not known to occur naturally. nih.gov Its presence in the environment is a direct consequence of anthropogenic, or human-induced, activities. nih.govcopernicus.orgcopernicus.org The primary formation pathway for this and other nitro-PAHs is through incomplete combustion processes. case.eduacs.orgiarc.fr
Research has identified several key anthropogenic sources:
Fossil Fuel Combustion: The burning of fossil fuels is a major contributor to the formation of nitro-PAHs. nih.govnih.gov This includes emissions from diesel engines, which have been specifically identified as a source of dinitrofluoranthenes. nih.goviarc.frwho.int
Waste Incineration: The combustion of various types of waste, such as municipal solid waste, can lead to the formation of nitro-PAHs. acs.orgaaqr.orgd-nb.info The conditions within the incinerator, including temperature and oxygen supply, play a crucial role in the formation and destruction of these compounds. acs.orgd-nb.info Studies have shown that nitro-PAHs are formed during the primary combustion phase, with concentrations influenced by the primary combustion temperature. acs.org For instance, increasing the primary combustion temperature from 690 to 890 °C resulted in a significant decrease in the formation of most nitro-PAHs studied. acs.org
Other Combustion Sources: Emissions from the combustion of kerosene (B1165875) heaters, gas fuel, and liquefied petroleum gas have also been cited as sources of nitrofluoranthenes. nih.govwho.int
The formation during combustion involves the electrophilic nitration of parent PAHs, like fluoranthene (B47539), in the presence of nitrogen dioxide (NO2). aaqr.orgd-nb.info These reactions can occur in the exhaust gases of combustion sources. aaqr.orgd-nb.info
Table 1: Key Anthropogenic Sources of Dinitrofluoranthenes
| Source Category | Specific Examples | Key Findings | Citations |
|---|---|---|---|
| Fossil Fuel Combustion | Diesel Engines | Detected in diesel engine particle emissions. | nih.goviarc.frwho.int |
| Waste Incineration | Municipal Solid Waste Incinerators | Formed during primary combustion; concentrations influenced by temperature. | acs.orgaaqr.orgd-nb.info |
| Other Combustion | Kerosene Heaters, Liquefied Petroleum Gas | Identified as sources of nitrofluoranthenes. | nih.govwho.int |
Beyond direct emissions, 1,4-dinitrofluoranthene can also be formed in the atmosphere through the transformation of its parent PAH, fluoranthene. case.edunih.gov This secondary formation occurs via chemical reactions in both the gas and particulate phases. aaqr.org
The key atmospheric transformation pathways involve:
Radical-Initiated Reactions: Gas-phase reactions between parent PAHs and radicals such as the hydroxyl radical (OH) during the daytime and the nitrate (B79036) radical (NO3) at night, in the presence of nitrogen oxides (NOx), can lead to the formation of nitro-PAHs. case.eduaaqr.orgnih.gov Specifically, the gas-phase reaction of fluoranthene with the OH radical has been shown to produce 2-nitrofluoranthene. nih.gov
Heterogeneous Reactions: Nitro-PAHs can also be formed through heterogeneous reactions occurring on the surface of atmospheric particles. nih.gov These reactions can involve particle-bound PAHs reacting with gaseous pollutants like N2O5, NO3, and NO2. nih.gov Studies have shown that the exposure of filter-adsorbed fluoranthene to N2O5/NO3/NO2 leads to the formation of nitrofluoranthene isomers. nih.gov
It is important to note that different formation pathways can lead to different isomer distributions. For example, isomers formed from gas-phase radical-initiated reactions may differ from those formed through heterogeneous reactions on particles. nih.gov
Environmental Distribution and Compartmentalization Studies
Once formed, 1,4-dinitrofluoranthene is predominantly found associated with atmospheric particulate matter (PM). nih.govnih.gov Due to its low vapor pressure, it tends to adsorb onto the surface of these particles. nih.gov This association with PM is a critical aspect of its environmental distribution, as these particles can be transported over long distances in the atmosphere. who.int
Research has detected dinitrofluoranthenes in various atmospheric samples:
Airborne Particulates: Dinitrofluoranthenes have been identified in airborne particulate matter collected in urban areas. nih.gov For instance, 3,9-dinitrofluoranthene (B1199685) was detected in airborne particulates in Sapporo, Japan. nih.gov
Particle Size Distribution: Studies have investigated the distribution of nitro-PAHs across different particle sizes. One study analyzing classified airborne particles found that dinitrofluoranthene tended to be detected in smaller airborne particles. researchgate.net This is significant because smaller particles (like PM2.5) can penetrate deeper into the respiratory system. nih.gov
The concentration of these compounds in the air can vary, but they are generally present at very low levels, often in the range of picograms to nanograms per cubic meter (pg/m³ to ng/m³). nih.govresearchgate.net
Table 2: Reported Detections of Dinitrofluoranthenes in Atmospheric Particulate Matter
| Location | Compound | Concentration | Citation |
|---|---|---|---|
| Sapporo, Japan | 3,9-Dinitrofluoranthene | 0.004 ng/m³ | nih.gov |
| Not Specified | Dinitrofluoranthene | 5-64 fg/m³ (in classified particle sizes) | researchgate.net |
Through atmospheric deposition, including rainfall and particle settling, 1,4-dinitrofluoranthene can be transferred from the atmosphere to aqueous and terrestrial environments. case.educdc.gov
Water: Nitro-PAHs have been detected in aquatic systems. case.edu Their low water solubility means they are more likely to be associated with suspended particles or sediments rather than being dissolved in the water column. cdc.gov
Soil and Sediment: Due to their tendency to adsorb to particulate matter, dinitrofluoranthenes are expected to accumulate in soil and sediment. case.eduinchem.org One study detected 3,9-dinitrofluoranthene in surface soil samples, with concentrations ranging from 47 to 579 pg/g of soil. researchgate.net Their immobility in soil is suggested by a high estimated organic carbon-water (B12546825) partition coefficient (Koc), indicating they will bind strongly to soil organic matter. echemi.com
The potential for 1,4-dinitrofluoranthene to bioaccumulate in organisms has been a subject of research interest. Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate faster than it is lost. who.int
The lipophilic nature of nitro-PAHs, indicated by their n-octanol/water partition coefficient (log Kow), suggests a potential for bioaccumulation. inchem.org For nitro-PAHs in general, log Kow values range from 2.5 to 6.3. inchem.org A higher log Kow value indicates a greater tendency to partition into fatty tissues. For 3,7-dinitrofluoranthene, an estimated bioconcentration factor (BCF) of 520 suggests a high potential for bioconcentration in aquatic organisms. echemi.com However, it's also noted that some aquatic organisms can metabolize PAHs, which might reduce the actual level of bioaccumulation compared to what is predicted by the BCF. cdc.govechemi.com There is currently no available data on the biomagnification of 1,4-dinitrofluoranthene, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain. inchem.org
Advanced Analytical Methodologies for Detection and Characterization
High-Resolution Separation Techniques in Environmental Analysis
High-resolution separation is fundamental to isolating "Fluoranthene, 1,4-dinitro-" from complex environmental samples, which often contain a multitude of interfering compounds. Techniques such as gas chromatography and liquid chromatography are pivotal in achieving the necessary separation prior to detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of semi-volatile compounds like "Fluoranthene, 1,4-dinitro-". In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column before being detected by a mass spectrometer. The mass spectrometer then ionizes the separated components and sorts them by their mass-to-charge ratio, providing both qualitative and quantitative information.
For the analysis of NPAHs, a high-temperature capillary column, such as a DB-5ms or HP-5MS, is typically used. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds with a wide range of boiling points. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte by monitoring specific ions characteristic of "Fluoranthene, 1,4-dinitro-". Electron impact (EI) ionization is a common method used for these types of compounds.
Table 1: Typical GC-MS Parameters for Nitro-PAH Analysis
| Parameter | Setting |
|---|---|
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for analyzing compounds that are thermally labile or have low volatility, which can be a characteristic of some larger NPAHs. tandfonline.com The major strengths of LC-MS/MS include improved specificity, flexibility, and high sample throughput. nih.gov It couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. tandfonline.com
In this technique, a sample is dissolved in a solvent and pumped through a column packed with a stationary phase. tandfonline.com For NPAHs, reversed-phase chromatography is common, where a nonpolar stationary phase is used with a polar mobile phase. tandfonline.com The separation is based on the differential partitioning of the analyte between the two phases. After elution from the column, the analyte enters the mass spectrometer, where it is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). tandfonline.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, commonly using a triple quadrupole instrument, which significantly enhances selectivity by monitoring specific precursor-to-product ion transitions. tandfonline.com This is particularly useful for distinguishing between isomeric compounds. tandfonline.com
High-performance liquid chromatography (HPLC) is a cornerstone of environmental analysis for PAHs and their derivatives. fiveable.me The technique uses high pressure to force a solvent through a column with a packed stationary phase, achieving high-resolution separations. fiveable.me For "Fluoranthene, 1,4-dinitro-", a reversed-phase setup is typically employed, often with a C18 column. fiveable.me
Optimization of HPLC methods involves several factors. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical and is often run in a gradient mode where the solvent composition changes over time to improve separation. europa.eu The flow rate and column temperature are also adjusted to achieve optimal resolution and analysis time. Detection is commonly performed using a diode array detector (DAD) or a fluorescence detector (FLD), the latter being particularly sensitive for fluorescent compounds. However, for non-fluorescent nitro-derivatives, UV detection is more common.
A study on the determination of nitropyrenes and nitrofluoranthene utilized a combination of columns to improve separation, along with an optimized mobile phase and chemiluminescence detection to increase sensitivity. nih.gov
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 20 µL |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds like NPAHs, a modification called micellar electrokinetic chromatography (MECC) is used. nih.gov In MECC, surfactants are added to the buffer to form micelles, which act as a pseudostationary phase. Neutral analytes partition between the aqueous buffer and the micelles, allowing for separation. nih.gov The use of cyclodextrins in the buffer can further enhance the separation of isomeric PAHs. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. mdpi.com
Field-Flow Fractionation (FFF) is a family of separation techniques suitable for macromolecules and particles. wikipedia.org Unlike chromatography, FFF takes place in an open channel, minimizing interactions with a stationary phase. wikipedia.org Separation is achieved by applying a field perpendicular to the direction of flow. wikipedia.org For environmental analysis, flow FFF (FlFFF) is the most common variant, where a cross-flow is used as the perpendicular field. researchgate.net This technique separates particles based on their hydrodynamic size. researchgate.net FFF is particularly useful for characterizing the distribution of pollutants associated with colloidal particles in environmental samples. tandfonline.comnih.gov
Quantitative and Qualitative Characterization Methodologies
Beyond separation, the accurate quantification and unambiguous identification of "Fluoranthene, 1,4-dinitro-" rely on robust methodologies that adhere to fundamental principles of analytical chemistry.
The validity of any analytical data hinges on its accuracy, precision, and reliability. nih.gov
Accuracy refers to the closeness of a measured value to the true or accepted value. fiveable.menih.gov It is a measure of the correctness of the result and is often assessed by analyzing certified reference materials (CRMs) or spiked samples and is typically expressed as percent recovery or percent error. fiveable.medepauw.edu Systematic errors, such as instrument miscalibration or procedural flaws, are the primary cause of inaccuracy. fiveable.me
Precision describes the degree of agreement among a series of individual measurements of the same quantity. fiveable.menih.gov It reflects the reproducibility of the method and is usually expressed as the standard deviation or relative standard deviation (RSD). fiveable.me Random errors, which are indeterminate and fluctuate, affect precision. fiveable.me A method can be precise without being accurate, for instance, if a systematic error is present. study.com
Table 3: Key Concepts in Analytical Quality
| Concept | Definition | Assessed By | Affected By |
|---|---|---|---|
| Accuracy | Closeness to the true value. study.com | Analysis of Certified Reference Materials, Spike Recovery. fiveable.me | Systematic Errors |
| Precision | Reproducibility of measurements. study.com | Standard Deviation, Relative Standard Deviation of replicates. fiveable.me | Random Errors |
Determination of Limit of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. For nitro-PAHs, including dinitro-compounds, these limits are typically determined using techniques such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, and gas chromatography coupled with mass spectrometry (GC-MS). nih.govresearchgate.net
Research on various nitro-PAHs has established a range of detection and quantification limits, which are influenced by the analytical instrument, the sample matrix, and the specific properties of the compound. For instance, a study utilizing HPLC with fluorescence detection for the determination of 16 nitro-PAHs, including some dinitro-PAHs, reported detection limits ranging from 0.06 to 1.25 µg L⁻¹. nih.govresearchgate.net Another study employing GC-MS for the analysis of nitro-PAHs in atmospheric aerosols reported method detection limits in the range of 0.272 to 3.494 pg/m³. nih.gov
The following table summarizes the limits of detection and quantification for several nitro-PAHs using different analytical methods. While specific data for "Fluoranthene, 1,4-dinitro-" is not available, these values for structurally related compounds provide an estimate of the detection capabilities of these techniques.
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| 1-Nitropyrene | HPLC-Fluorescence | Aerosol Samples | - | - | nih.gov |
| 1,8-Dinitropyrene | HPLC-Fluorescence | Aerosol Samples | 1.25 µg L⁻¹ | - | nih.govresearchgate.net |
| Various Nitro-PAHs | GC-NCI/MS | Aerosol Samples | 0.272 - 3.494 pg/m³ | - | nih.gov |
| 3-Nitrofluoranthene | HPLC-Fluorescence | Soil | - | 16 - 60 ng kg⁻¹ | researchgate.net |
| Various PAHs and PASHs | GC-MS-MS | Fuel Oil | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL | cedre.fr |
Development of Novel Sensor Technologies for Nitroaromatic Compounds
The development of novel sensor technologies for the rapid, sensitive, and selective detection of nitroaromatic compounds is an active area of research, driven by the need for in-field monitoring and security applications. acs.orgacs.org These sensors offer advantages over traditional chromatographic methods in terms of speed, portability, and cost-effectiveness. Various sensing platforms are being explored, including electrochemical, optical, and biological sensors.
Electrochemical sensors have shown great promise for the detection of nitroaromatic compounds. rsc.org These sensors typically rely on the electrochemical reduction of the nitro groups on the aromatic ring. acs.org Modifications of electrode surfaces with nanomaterials, such as silver nanoparticles or mesoporous silica, have been shown to enhance the sensitivity and selectivity of these sensors for compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and dinitrobenzene (DNB). acs.orgrsc.org For instance, a glassy carbon electrode modified with mesoporous SiO₂ demonstrated high sensitivity for the detection of several nitroaromatic compounds, with detection limits at the nanomolar level. acs.org
Optical sensors often utilize fluorescence quenching as a detection mechanism. Certain fluorescent polymers or materials exhibit a decrease in their fluorescence intensity upon interaction with electron-deficient nitroaromatic compounds. An artificial nose technology employing an array of sensory materials on optical fibers has been developed for the detection of 2,4-dinitrotoluene (B133949) (2,4-DNT) vapors, demonstrating the ability to detect concentrations in the parts-per-billion (ppb) range. acs.org Another novel approach involves the use of a microring resonator coated with receptor molecules that selectively bind to TNT, leading to a measurable change in the optical properties of the resonator. mdpi.com
Biosensors represent another innovative approach, utilizing biological components for the detection of specific analytes. Genetically engineered bacteria that produce a detectable signal, such as bioluminescence, in the presence of nitroaromatic compounds have been developed. A portable biosensor using recombinant E. coli has been successfully used to detect 50 ppb of gaseous 2,4-DNT. mdpi.com
The table below provides an overview of some novel sensor technologies and their performance in detecting various nitroaromatic compounds.
| Sensor Type | Target Analyte(s) | Key Features | Reported Detection Limit | Reference |
|---|---|---|---|---|
| Electrochemical Sensor (Mesoporous SiO₂ modified electrode) | TNT, TNB, 2,4-DNT, 1,3-DNB | High sensitivity for cathodic voltammetric detection. | Nanomolar level | acs.org |
| Electrochemical Sensor (Glycine-stabilized silver nanoparticles) | TNT, DNB | Direct assembly of nanoparticles on the electrode surface. | - | rsc.org |
| Optical Sensor (Artificial Nose) | 2,4-Dinitrotoluene (2,4-DNT) | Array of sensory materials on optical fibers. | 120 ppb (vapor) | acs.org |
| Optical Sensor (Microring Resonator) | 1,3,5-Trinitrotoluene (TNT) | Coated with tailored receptor molecules for selectivity. | - | mdpi.com |
| Biosensor (Recombinant E. coli) | 2,4-Dinitrotoluene (2,4-DNT) | Bioluminescence-based detection. | 50 ppb (gaseous) | mdpi.com |
| SERS Sensor (MEA-Au NPs) | Trinitrotoluene (TNT) | High selectivity and sensitivity based on Meisenheimer complex. | 21.47 pM | nih.gov |
Mechanistic Pathways of Environmental Transformation and Biological Interactions
Abiotic Degradation Mechanisms
Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For 1,4-dinitrofluoranthene, the most significant abiotic mechanisms are photolysis and chemical oxidation, which occur in the atmosphere, water, and soil surfaces.
Photolytic Transformation Processes
Polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives can absorb ultraviolet (UV) light, leading to their excitation to higher energy states. This activation can initiate a series of photochemical reactions, resulting in the degradation of the parent compound. The process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which then attack the PAH molecule.
While direct photolysis studies on 1,4-dinitrofluoranthene are limited, research on other PAHs demonstrates that UV irradiation is an effective degradation pathway. For instance, studies on smoked sausages have shown that UV irradiation can significantly reduce PAH concentrations, with the degradation rate being dependent on the duration and wavelength of the irradiation. The mechanism is believed to involve highly reactive oxygen hydroxyl radicals (·OH) initiating redox reactions. It is anticipated that 1,4-dinitrofluoranthene would undergo similar photolytic degradation, particularly in atmospheric aerosols or on surfaces exposed to sunlight.
Oxidative Chemical Reactions in Environmental Systems
In the environment, 1,4-dinitrofluoranthene can be transformed by powerful oxidizing agents, primarily hydroxyl radicals (•OH) and ozone (O₃). These reactions are key drivers of the atmospheric degradation of PAHs.
Hydroxyl Radical (•OH) Reactions: The hydroxyl radical is a highly reactive oxidant present in the atmosphere, water, and soil. It can react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom. Studies on similar compounds, like dinitrotoluene (DNT), show that the dominant degradation mechanism by •OH is a series of sequential hydrogen-abstraction reactions. frontiersin.org It is plausible that •OH radicals react with the fluoranthene (B47539) backbone of 1,4-dinitrofluoranthene, leading to the formation of hydroxylated intermediates and subsequent ring-opened products. core.ac.uk
Ozone (O₃) Reactions: Ozone is another important atmospheric oxidant that can react with PAHs, particularly those with unsaturated bonds like acenaphthylene, a structural component related to fluoranthene. core.ac.uk The reaction typically proceeds via electrophilic addition of ozone to the aromatic rings, forming primary ozonides that can decompose into various smaller, more oxidized molecules like aldehydes and carboxylic acids. core.ac.uknih.gov While many organic compounds react with ozone, the precise reaction products for 1,4-dinitrofluoranthene are not documented. nih.gov However, the presence of electron-withdrawing nitro groups is expected to influence the reactivity of the aromatic system towards ozone.
Biotic Degradation Mechanisms
The biological degradation of 1,4-dinitrofluoranthene involves metabolic processes carried out by microorganisms such as bacteria and fungi. These processes are often enzymatic and represent the primary route for the complete mineralization of the compound in contaminated environments.
Microbial Biotransformation Pathways
Microorganisms have evolved diverse pathways to break down complex organic molecules. For dinitro-aromatic compounds, a common initial step is the reduction of the nitro groups.
Studies on the closely related compound 3,9-dinitrofluoranthene (B1199685) (3,9-DNF) have shown that the primary metabolic pathway is the reduction of a nitro group to form an amino derivative, aminonitrofluoranthene. nih.gov This nitroreduction is a critical step, as it can alter the molecule's properties and subsequent degradation steps. Similarly, research on 1,4-dinitro-2-methylpyrrole demonstrated its transformation to 1-nitro-2-methyl-4-aminopyrrole (B167100) by various intestinal bacterial strains under anaerobic conditions, highlighting the prevalence of nitroreduction pathways. cloudfront.net
Following nitroreduction, the fluoranthene ring system can be attacked. Bacterial degradation of the parent compound, fluoranthene, has been shown to proceed via ring cleavage to produce metabolites such as 9-fluorenone-1-carboxylic acid and phthalic acid. nih.gov It is hypothesized that 1,4-dinitrofluoranthene degradation would follow a sequential pathway: first, the reduction of one or both nitro groups, followed by the cleavage of the aromatic rings, eventually leading to intermediates of central metabolism.
| Microorganism Genus | Compound Transformed | Key Transformation Pathway | Reference |
|---|---|---|---|
| Actinomyces, Bacteroides, Clostridium | 1,4-Dinitro-2-methylpyrrole | Nitroreduction | cloudfront.net |
| Burkholderia, Hydrogenophaga | 2,6-Dinitrotoluene | Dioxygenation and Nitrite Release | nih.gov |
| Geobacter | 2,4-Dinitroanisole | Nitroreduction | researchgate.net |
| Bacillus, Lysinbacillus | Fluoranthene | Ring Cleavage (Oxygenation) | nih.gov |
Enzymatic Degradation Processes
Specific enzymes are the catalysts for the biotransformation pathways described above. The degradation of 1,4-dinitrofluoranthene likely involves several classes of enzymes.
Nitroreductases: These enzymes are fundamentally important for the initial step in the degradation of many nitroaromatic compounds. They catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups, using cofactors like NAD(P)H. mdpi.com Studies on 3,9-dinitrofluoranthene metabolism in rat lung cytosol confirmed that the formation of the amino derivative is a major pathway, implicating the action of nitroreductases. nih.gov These enzymes are found in a wide range of aerobic and anaerobic bacteria. mdpi.com
Oxygenases: Once the electron-withdrawing effect of the nitro groups is diminished by reduction, the aromatic rings become more susceptible to oxidative attack by oxygenase enzymes. inrs.ca
Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, typically forming cis-dihydrodiols, which is a key step in bacterial ring cleavage pathways. nih.gov
Monooxygenases , such as cytochrome P450 systems, incorporate one oxygen atom into the substrate. These are common in fungi and can initiate PAH degradation. frontiersin.org
Research on a dinitrotoluene-degrading Burkholderia species identified the initial reaction as a dioxygenation that forms 4-methyl-5-nitrocatechol (B15798) and releases nitrite, demonstrating the direct oxidative attack on a dinitrated aromatic ring. nih.gov
Fungal Degradation Research
Fungi, particularly ligninolytic white-rot fungi, are highly effective at degrading a wide array of persistent organic pollutants, including PAHs. frontiersin.org Their degradative ability stems from the secretion of powerful, non-specific extracellular enzymes.
The primary enzymes involved are:
Lignin (B12514952) Peroxidase (LiP)
Manganese Peroxidase (MnP)
Laccase
These enzymes generate highly reactive radicals that can oxidize the aromatic rings of PAHs, initiating the degradation process. frontiersin.orgconicet.gov.ar While bacteria often require the pollutant as a sole carbon source, fungi can co-metabolize pollutants while growing on a primary substrate like lignin or cellulose. conicet.gov.ar
Numerous fungal species have been shown to degrade the parent compound, fluoranthene. imrpress.commdpi.com For instance, Trichoderma lixii and Talaromyces pinophilus have demonstrated the ability to degrade fluoranthene, breaking it down into metabolites like 9-oxo-9H-fluorene-1-carboxylic acid and fluorenone. nih.gov Fungal-bacterial co-cultures have also shown enhanced degradation of high-molecular-weight PAHs. Although direct evidence for 1,4-dinitrofluoranthene is lacking, the robust and non-specific nature of fungal ligninolytic systems strongly suggests they would be capable of transforming this compound. conicet.gov.ar
| Fungal Species | PAH Degraded | Key Enzyme System | Reference |
|---|---|---|---|
| Penicillium janthinellum | Benzo[a]pyrene, Chrysene | Not specified (Non-ligninolytic) | |
| Pleurotus ostreatus | Anthracene, Pyrene | Manganese Peroxidase, Laccase | conicet.gov.ar |
| Trichoderma lixii | Fluoranthene | Ligninolytic Enzymes | nih.gov |
| Talaromyces pinophilus | Fluoranthene | Ligninolytic Enzymes | nih.gov |
| Fusarium oxysporum | Fluoranthene, Anthracene, Pyrene | Extracellular Oxidases/Peroxidases | mdpi.com |
Theoretical and Computational Chemistry Investigations of Reactivity
Theoretical and computational chemistry provide powerful tools for investigating the reactivity of molecules like Fluoranthene, 1,4-dinitro-. These methods offer molecular-level insights into electronic structure, potential reaction pathways, and the prediction of reactive sites, which are crucial for understanding the compound's environmental fate and biological interactions.
Quantum chemical methods are fundamental in determining the molecular structure and identifying the most probable sites for chemical reactions in complex molecules. For nitrated polycyclic aromatic hydrocarbons (PAHs), these approaches can predict where electrophilic, nucleophilic, or radical attacks are most likely to occur. researchgate.net By calculating properties such as electron density distribution and molecular orbital shapes, researchers can pinpoint atoms or bonds that are particularly susceptible to transformation.
In molecules with multiple functional groups, like the two nitro groups in Fluoranthene, 1,4-dinitro-, quantum calculations can reveal how these groups influence the electronic properties of the aromatic system. For instance, the presence of strongly electron-withdrawing nitro groups significantly alters the electron distribution across the fluoranthene backbone. mdpi.com While specific studies on the 1,4-dinitro isomer are not prevalent, research on related nitrated PAHs shows that such calculations are essential for understanding structure-function correlations. researchgate.net These computational techniques can identify which regions of the molecule are electron-deficient and thus prone to nucleophilic attack, or which hydrogen atoms are more acidic and susceptible to abstraction.
Density Functional Theory (DFT) has become a primary computational tool for studying nitrated aromatic compounds due to its balance of accuracy and computational cost. mdpi.com DFT is widely used to optimize ground-state geometries, calculate vibrational frequencies (Infrared and Raman spectra), and determine electronic properties for fluoranthene and its derivatives. researchgate.netnih.gov These calculations are critical for correlating molecular structure with observed mutagenicity and reactivity. researchgate.net
Applications of DFT in this field include:
Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.
Vibrational Analysis: Predicting IR and Raman spectra, which can be compared with experimental data to confirm the structure and identify specific functional groups. Studies on mononitrated fluoranthenes have used DFT (specifically B3LYP/6-311+G(d,p)) to assign normal modes and have found good agreement between scaled theoretical frequencies and experimental results. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For example, the presence of nitro groups in a diene system was shown to reduce both HOMO and LUMO energies, consequently shrinking the energy gap and increasing reactivity. mdpi.com
Research on fluoranthene derivatives has demonstrated that DFT calculations, particularly using the B3LYP functional, provide results for absorption and emission spectra that are in good agreement with experimental findings. nih.gov The substitution of functional groups, such as nitro groups, significantly alters these optical properties. nih.gov
Table 1: Calculated Electronic Properties of Mononitrated Fluoranthenes using DFT This table presents data for related mononitrated compounds to illustrate the utility of DFT, as specific data for 1,4-dinitrofluoranthene is limited.
| Compound | HOMO-LUMO Energy Gap (eV) | Chemical Hardness (eV) |
|---|---|---|
| Fluoranthene | 3.99 | 3.99 |
| 1-Nitrofluoranthene | 3.52 | 3.52 |
| 2-Nitrofluoranthene | 3.72 | 3.72 |
| 3-Nitrofluoranthene | 3.50 | 3.50 |
| 7-Nitrofluoranthene | 3.81 | 3.81 |
| 8-Nitrofluoranthene | 3.71 | 3.71 |
Data sourced from studies on mononitrated fluoranthenes. researchgate.net
Transition State Theory (TST) is a theoretical framework used to explain the rates of elementary chemical reactions. wikipedia.org It postulates that reactants proceed to products through a high-energy intermediate state known as the activated complex or transition state. libretexts.org TST is crucial for understanding reaction mechanisms at a molecular level. wikipedia.org
In the context of environmental transformations of PAHs, TST can be employed to investigate reaction mechanisms, such as nitration or degradation pathways. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products and characterize the structure and energy of the transition state. libretexts.org This information is vital for calculating reaction rate constants and understanding the kinetic feasibility of a proposed mechanism. For example, TST has been used to investigate the reaction mechanism of fluorene (B118485) nitration, correctly predicting the formation of 3-nitrofluorene (B130769) and 2-nitrofluorene (B1194847) over 1-nitrofluorene (B1615767) based on calculated rate constants, which aligned with experimental results. researchgate.net While TST has broad applications, its specific application to elucidate the reaction mechanisms of Fluoranthene, 1,4-dinitro- has not been extensively documented.
Molecular modeling and simulation studies, including molecular dynamics (MD), are essential for understanding the behavior of molecules in various environments and their interactions with biological systems. mdpi.com These simulations can model the spatiotemporal distribution of nitrated PAHs in the atmosphere, providing insights into their formation, degradation, and transport. acs.orgnih.gov
For instance, global atmospheric chemistry models have been used to simulate the chemistry and transport of 2-nitrofluoranthene. acs.orgnih.gov Such models incorporate processes like gas-particle partitioning, chemical losses through reactions with oxidants, and deposition. Sensitivity analyses within these simulations help to refine the understanding of the key chemical pathways affecting the environmental concentrations of these pollutants. acs.org
In the context of biological interactions, molecular docking and MD simulations can predict how a ligand, such as Fluoranthene, 1,4-dinitro-, might bind to a biological receptor, like DNA or a protein. researchgate.netnih.gov These in silico approaches are valuable for screening potential carcinogens by computing the binding affinity of the compound with a target receptor. For example, docking studies have been used to model the interaction between various PAHs and the human Toll-Like Receptor 4 (TLR4) to evaluate their pro-inflammatory potential. nih.gov
Computational studies focusing on reactivity indices provide a quantitative framework for predicting and understanding chemical reactivity. These indices are often derived from Conceptual Density Functional Theory (CDFT). mdpi.commdpi.com Molecular Electron Density Theory (MEDT) is one such framework that utilizes these indices to analyze reaction mechanisms.
Key reactivity indices include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and has low reactivity. mdpi.com
Electrophilicity (ω) and Nucleophilicity (N): These indices classify molecules based on their propensity to accept or donate electrons, respectively. mdpi.com
These descriptors are powerful tools for understanding polar reactions. For example, studies on (1E,3E)-1,4-dinitro-1,3-butadiene show that the presence of two electron-withdrawing nitro groups significantly lowers the HOMO and LUMO energies compared to the parent diene. mdpi.com This leads to a smaller HOMO-LUMO energy gap, indicating higher reactivity. mdpi.com
Table 2: Global Reactivity Indices for 1,3-butadiene (B125203) and its Dinitro Derivative This table presents data for a related dinitro compound to illustrate the calculation of reactivity indices, as specific data for 1,4-dinitrofluoranthene is limited.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| S-trans-1,3-butadiene | -6.23 | 0.61 | 5.62 |
| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |
Data sourced from a computational study using B3LYP/6-31G(d). mdpi.com
In Vitro Mechanistic Studies of Biological Responses
While specific in vitro mechanistic studies on Fluoranthene, 1,4-dinitro- are scarce in the available literature, research on related nitrated PAHs provides a basis for understanding its potential biological activities. The biological effects of nitrated PAHs are often more potent than those of their parent compounds. nih.gov
In vitro studies are crucial for elucidating the mechanisms through which these compounds exert toxic or mutagenic effects. For mononitrated fluoranthenes, correlations have been drawn between computationally predicted vibrational frequencies of the nitro group and observed mutagenic potencies, suggesting a link between molecular structure and biological activity. researchgate.net
Mechanistic investigations often involve exposing cell cultures or isolated biological molecules (like DNA) to the compound of interest. For example, studies on other dinitro aromatic compounds have used techniques like UV-vis spectrophotometry and viscosity assays to investigate their binding interactions with DNA, finding that some compounds interact strongly through groove binding. researchgate.net Furthermore, molecular docking simulations can complement these experimental studies by predicting binding modes and affinities to biological targets, such as specific DNA sequences or protein receptors, thereby helping to elucidate the molecular mechanisms of action. researchgate.netnih.gov
Analysis of Cellular Stress Response Pathway Activation (e.g., NRF2, p53, AhR)
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a primary cellular defense mechanism against oxidative stress. Nitro-PAHs, through their metabolic activation, can lead to the generation of reactive oxygen species (ROS), which are potent activators of the NRF2 pathway. Upon activation, NRF2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and detoxification genes, aiming to restore cellular homeostasis.
The p53 pathway is a critical tumor suppressor pathway that responds to cellular stressors, most notably DNA damage. The genotoxic nature of many nitro-PAHs, resulting from the formation of DNA adducts following metabolic activation, strongly suggests the potential for p53 pathway activation. In response to DNA damage, p53 can arrest the cell cycle to allow for DNA repair or, in cases of severe damage, trigger apoptosis to eliminate compromised cells.
The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including PAHs. While the interaction of nitro-PAHs with AhR is complex and can vary between different isomers, it is plausible that Fluoranthene, 1,4-dinitro- or its metabolites could modulate AhR signaling. Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of these compounds.
Role of Xenobiotic-Metabolizing Enzymes in Biotransformation
The biotransformation of nitro-PAHs is a critical determinant of their toxicity, involving a complex interplay of Phase I and Phase II xenobiotic-metabolizing enzymes. Although specific data for Fluoranthene, 1,4-dinitro- is limited, research on other dinitrofluoranthene isomers and nitro-PAHs provides insight into the likely metabolic pathways.
Phase I Metabolism: This phase primarily involves the introduction or exposure of functional groups on the parent compound, generally making it more water-soluble. youtube.com For nitro-PAHs, two principal Phase I pathways are significant:
Nitroreduction: This is a key activation pathway for many nitro-PAHs. Cytosolic and microsomal nitroreductases can reduce the nitro groups to form N-hydroxy arylamines. These intermediates can be further activated, for instance, by O-acetylation, to form reactive species that can bind to DNA and other macromolecules, leading to genotoxicity.
Ring Oxidation: Cytochrome P450 (CYP) enzymes can catalyze the oxidation of the aromatic rings, leading to the formation of phenols, dihydrodiols, and epoxides. nih.gov While this can be a detoxification pathway for some PAHs, the resulting metabolites can also be reactive. For some nitro-PAHs, ring oxidation can compete with nitroreduction.
Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, which further increases their water solubility and facilitates their excretion from the body. youtube.com Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs).
Table 1: Key Xenobiotic-Metabolizing Enzymes in Nitro-PAH Biotransformation
| Enzyme Family | Specific Enzymes (Examples) | Role in Nitro-PAH Metabolism |
| Phase I Enzymes | ||
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Ring oxidation (hydroxylation), which can be a detoxification or activation step. |
| Nitroreductases | Cytosolic and microsomal reductases | Reduction of nitro groups to form reactive N-hydroxy arylamines (metabolic activation). |
| Phase II Enzymes | ||
| UDP-Glucuronosyltransferases (UGTs) | UGT1A family | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. |
| Sulfotransferases (SULTs) | SULT1A1 | Conjugation with sulfate (B86663) groups; can also be an activation step for some N-hydroxy arylamines. |
| Glutathione S-Transferases (GSTs) | Various GST isozymes | Conjugation with glutathione to detoxify reactive electrophiles. |
Application of Organoid Systems in Mechanistic Toxicology
Organoid systems are three-dimensional (3D) cell cultures that closely mimic the structure and function of in vivo organs. nih.gov These advanced in vitro models are increasingly being used in toxicology research as they offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. youtube.comdntb.gov.ua While no studies have specifically reported the use of organoid systems to investigate the toxicology of Fluoranthene, 1,4-dinitro-, their application to other PAHs and nitro-PAHs demonstrates their potential in this area. nih.gov
Human airway organoids, for example, have been successfully employed to assess the toxicity of 1-nitropyrene, a common nitro-PAH. nih.gov Such models can provide valuable insights into:
Cell-type specific toxicity: Organoids often contain multiple cell types arranged in a tissue-like architecture, allowing for the investigation of which cells are most susceptible to the toxicant.
Barrier function: For organ systems with barrier functions, such as the lung or intestine, organoids can be used to study the effects of toxicants on barrier integrity.
Metabolic competence: Organoids can express a wider range of metabolic enzymes at levels closer to those found in vivo, enabling more accurate studies of metabolic activation and detoxification.
Chronic toxicity: The longevity of organoid cultures allows for the investigation of the effects of long-term, low-dose exposures, which are often more relevant to human environmental exposures.
The application of organoid technology to study Fluoranthene, 1,4-dinitro- could significantly enhance the understanding of its mechanistic toxicology by providing a more accurate in vitro model of human tissues.
Toxicogenomic and Proteomic Approaches to Elucidate Mechanisms
Toxicogenomics and proteomics are powerful "omics" technologies that allow for the global analysis of changes in gene expression (at the transcript level) and protein expression, respectively, in response to toxicant exposure. nih.gov These approaches can provide a comprehensive, unbiased view of the cellular and molecular pathways perturbed by a chemical, offering deep mechanistic insights.
Although specific toxicogenomic or proteomic studies on Fluoranthene, 1,4-dinitro- have not been reported, the application of these technologies to other environmental contaminants highlights their utility.
Toxicogenomics involves the use of microarray or RNA-sequencing technologies to identify changes in the transcriptome of cells or tissues exposed to a toxicant. This can reveal:
Activation of specific signaling pathways: By analyzing the sets of up- or down-regulated genes, it is possible to identify the key cellular pathways affected by the compound.
Identification of biomarkers of exposure and effect: Gene expression changes can serve as sensitive early indicators of exposure and potential adverse outcomes.
Classification of toxicants: Compounds with similar toxic mechanisms often induce similar gene expression profiles, allowing for the classification of new or uncharacterized chemicals.
Proteomics , which typically utilizes mass spectrometry-based techniques, provides a snapshot of the proteins present in a biological sample and can identify changes in:
Protein abundance: Quantifying changes in protein levels can confirm that gene expression changes are translated into functional effects.
Post-translational modifications (PTMs): PTMs such as phosphorylation, acetylation, and ubiquitination play crucial roles in regulating protein function and signaling pathways. Proteomics can identify how a toxicant alters these modifications.
Protein-protein interactions: Changes in cellular signaling and function are often mediated by alterations in protein interaction networks.
The integrated analysis of toxicogenomic and proteomic data can provide a more complete picture of the mechanisms of toxicity of Fluoranthene, 1,4-dinitro-, from the initial transcriptional response to the downstream functional changes in the proteome.
Structure-Based Bioactivity Information and Quantitative Structure-Activity Relationship (QSAR) Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or toxicity. nih.gov These in silico models are valuable for predicting the potential hazards of chemicals, prioritizing them for further testing, and understanding the structural features that drive their toxicity. youtube.com
Numerous QSAR studies have been conducted on nitroaromatic compounds and PAHs, aiming to predict endpoints such as mutagenicity and carcinogenicity. nih.govresearchgate.net While a specific QSAR model for Fluoranthene, 1,4-dinitro- is not available, the principles and findings from these studies are applicable.
Key molecular descriptors that are often found to be important in QSAR models for nitro-PAH toxicity include:
Electronic properties: The energy of the lowest unoccupied molecular orbital (ELUMO) is frequently correlated with the mutagenicity of nitroaromatics, as it relates to their ability to accept an electron, a key step in the reductive activation pathway.
Hydrophobicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can influence its uptake, distribution, and interaction with biological membranes.
Steric and geometric properties: The size, shape, and planarity of the molecule can affect its ability to intercalate into DNA or bind to the active sites of metabolizing enzymes or cellular receptors.
Quantum chemical descriptors: Parameters such as partial atomic charges, dipole moments, and polarizability can provide further insights into the reactivity and intermolecular interactions of the compounds. nih.gov
By developing and applying QSAR models, it is possible to predict the potential bioactivity of Fluoranthene, 1,4-dinitro- and to understand how the number and position of the nitro groups on the fluoranthene backbone influence its toxicological properties. This information is crucial for risk assessment and for the design of safer chemicals.
Research Gaps and Future Directions
Unresolved Questions in Environmental Fate and Persistence Modeling
The environmental fate of a chemical describes its transport and transformation in the environment. researchgate.net For Fluoranthene (B47539), 1,4-dinitro-, there is a notable absence of empirical data regarding its persistence in various environmental compartments such as soil, water, and air. Environmental fate models, which are crucial for predicting the long-term impacts of chemical releases, cannot be accurately parameterized for this compound without such data. researchgate.net
Key unresolved questions include:
What are the primary degradation pathways of Fluoranthene, 1,4-dinitro- in different environmental media?
What is its potential for long-range atmospheric transport?
How does its bioavailability change in different soil and sediment types?
Future research should focus on laboratory and field studies to determine the half-lives of Fluoranthene, 1,4-dinitro- under various environmental conditions. This data is essential for developing robust environmental fate models that can predict its environmental concentrations and potential for exposure. rsc.org
Advancements in Analytical Sensitivity and Specificity for Trace Analysis
Future advancements should aim to:
Develop certified reference materials for Fluoranthene, 1,4-dinitro-.
Optimize extraction and clean-up procedures for various environmental matrices.
Utilize high-resolution mass spectrometry techniques to improve detection limits and confirm the identity of the compound in complex samples. eurofins.com
The table below summarizes some analytical techniques that could be adapted for the analysis of Fluoranthene, 1,4-dinitro-.
| Analytical Technique | Potential Application for Fluoranthene, 1,4-dinitro- Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in environmental samples like soil and water. eurofins.com | High resolution and sensitivity, established method for similar compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile derivatives and transformation products. | Suitable for a wider range of polarities. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for unambiguous identification. | Increased confidence in identification, especially in complex matrices. |
Deepening Understanding of Complex Mechanistic Pathways and Interactions
The toxicity of NPAHs is often linked to their metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules. nih.gov However, the specific mechanistic pathways of toxicity for Fluoranthene, 1,4-dinitro- have not been investigated. Understanding these pathways is essential for predicting its potential health effects and for developing relevant biomarkers of exposure and effect. researchgate.net
Key areas for future research include:
Investigating the role of metabolic enzymes, such as cytochrome P450s, in the activation and detoxification of Fluoranthene, 1,4-dinitro-.
Identifying the specific DNA adducts formed by its reactive metabolites.
Elucidating its potential to induce oxidative stress and other modes of toxic action. nih.gov
Integration of Multidisciplinary Research Approaches for Comprehensive Assessment
A comprehensive assessment of the risks posed by Fluoranthene, 1,4-dinitro- requires an integrated, multidisciplinary approach. This involves combining expertise from environmental chemistry, toxicology, epidemiology, and risk assessment. nih.gov Such an approach is necessary to bridge the gaps between environmental occurrence, human exposure, and health outcomes.
Future research should foster collaboration between different scientific disciplines to:
Develop integrated exposure models that link environmental concentrations to human intake.
Conduct toxicological studies that are relevant to human exposure scenarios.
Development of New Approach Methods (NAMs) for Toxicological Evaluation
New Approach Methods (NAMs) are non-animal testing strategies that include in vitro, in chemico, and in silico models. setac.org These methods offer a more rapid and cost-effective way to assess chemical toxicity compared to traditional animal testing. fda.govnih.gov For a data-poor compound like Fluoranthene, 1,4-dinitro-, NAMs can be particularly valuable for initial hazard screening and for prioritizing further testing. nih.gov
The development and application of NAMs for Fluoranthene, 1,4-dinitro- should focus on:
Using in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict its potential toxicity based on its chemical structure.
Employing in vitro assays to assess its potential for genotoxicity, endocrine disruption, and other key toxicological endpoints. nc3rs.org.uk
Developing organ-on-a-chip and other advanced in vitro models to study its effects on specific human tissues and organs.
The table below provides examples of NAMs that could be applied to the toxicological evaluation of Fluoranthene, 1,4-dinitro-.
| New Approach Method (NAM) | Potential Application for Fluoranthene, 1,4-dinitro- | Information Gained |
| In Silico Models (QSAR) | Predicting mutagenicity and carcinogenicity. | Initial hazard identification without laboratory testing. |
| Ames Test (in vitro) | Assessing mutagenic potential. | Information on the ability to induce gene mutations. |
| High-Throughput Screening (HTS) | Screening against a large number of biological targets. | Identification of potential molecular initiating events of toxicity. setac.org |
| Organ-on-a-Chip | Evaluating effects on specific organ functions (e.g., liver, lung). | Mechanistic insights into organ-specific toxicity. |
Q & A
Basic: How is the crystal structure of 1,4-dinitrofluoranthene determined using X-ray crystallography, and what critical parameters ensure accuracy?
Methodological Answer:
X-ray crystallography involves data collection using Mo Kα radiation (λ = 0.71073 Å) and diffractometers (e.g., Bruker SMART) in φ/ω scan mode . Key parameters include:
- Completeness (>99% within θmax = 25.3°) to avoid missing reflections.
- Rint (<0.064) to ensure data redundancy and minimize merging errors .
- Anisotropic refinement for non-hydrogen atoms using programs like SHELXL .
- Hydrogen atoms are geometrically idealized with Uiso(H) = 1.2–1.5 Ueq(C) .
- Symmetry analysis (e.g., centrosymmetric Pbam space group with Z = 4) .
Critical tables include fractional atomic coordinates (Table 2 in ) and displacement parameters for validating bond lengths/angles (e.g., C–N bonds ~1.47 Å, typical for nitro groups) .
Basic: What spectroscopic methods characterize the electronic properties of 1,4-dinitrofluoranthene?
Methodological Answer:
- Photoelectron Spectroscopy (PE): Measures vertical ionization energy (IE = 10.3–10.65 eV) to assess electron-donating/withdrawing effects of nitro groups .
- Electron Affinity (EA): Determined via thermal electron transfer equilibria (TDEq, EA = 2.00 ± 0.10 eV) or ion mobility resonance electron-capture (IMRE, EA = 1.995 ± 0.048 eV) .
- UV/Vis Spectroscopy: Identifies π→π* transitions in nitroaromatic systems (e.g., λmax at 250–300 nm) using solvents like 1,4-dioxane .
- Mass Spectrometry (EI): Fragmentation patterns (e.g., loss of NO2 at AE = 12.5 eV) confirm molecular stability .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., ionization energies)?
Methodological Answer:
Discrepancies arise from experimental setups (e.g., TDEq vs. IMRE for EA ). To resolve:
Cross-validate methods: Compare EA from gas-phase equilibria (TDEq) with photodetachment spectroscopy (PD) .
Control environmental factors: Temperature (ΔG° correction at 355–423 K) and solvent effects in UV/Vis .
Statistical rigor: Use Rgt(F) < 0.05 and wRref(F²) < 0.16 for crystallographic data .
Benchmark against analogs: Compare with nitrobenzene (EA = 1.15 eV) to contextualize electron-withdrawing effects .
Basic: What are best practices for synthesizing 1,4-dinitrofluoranthene derivatives?
Methodological Answer:
- Nitration conditions: Use mixed HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
- Purification: Recrystallize from ethanol or acetonitrile to remove isomers (e.g., 1,3-dinitro derivatives) .
- Purity validation: Monitor via melting point (~172°C ) and HPLC with UV detection (λ = 254 nm).
- Avoid decomposition: Store under inert gas (Ar) in amber vials to limit photodegradation .
Advanced: How do non-classical hydrogen bonds influence the solid-state packing of 1,4-dinitrofluoranthene?
Methodological Answer:
- Interaction analysis: Use Mercury software to visualize C–H···O interactions (2.5–3.2 Å) between nitro O and aromatic H .
- Symmetry effects: Centrosymmetric packing in Pbam space group reduces steric strain .
- Thermal displacement: Anisotropic ADPs (Ueq ~0.034–0.056 Ų for C/N atoms) indicate rigidity .
- Van der Waals forces: Dominant in layered stacking (interlayer distance ~3.5 Å) .
Advanced: What computational methods model the reactivity of 1,4-dinitrofluoranthene?
Methodological Answer:
- DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) to predict bond lengths (e.g., C–NO₂ = 1.47 Å vs. XRD ).
- Frontier molecular orbitals (FMOs): Analyze HOMO-LUMO gaps (~5 eV) to assess electron affinity .
- Molecular dynamics (MD): Simulate solvent interactions (1,4-dioxane) to correlate with UV shifts .
- TD-DFT: Predict UV/Vis spectra (error <10 nm vs. experimental ).
Basic: How are in vivo carcinogenicity studies for 1,4-dinitrofluoranthene designed?
Methodological Answer:
- Dose selection: Use subchronic exposure (e.g., 50–200 mg/kg in mice) based on tumorigenicity thresholds .
- Route of administration: Dermal application mimics occupational exposure .
- Control groups: Include vehicle (acetone) and positive controls (benzo[a]pyrene).
- Endpoint analysis: Histopathology for squamous cell carcinoma and lung adenomas .
Advanced: How can doped graphene quantum dots (GQDs) detect 1,4-dinitrofluoranthene in environmental samples?
Methodological Answer:
- Sensor design: Synthesize N/S-doped GQDs via hydrothermal carbonization for enhanced π-π interactions .
- Detection mechanism: Fluorescence quenching via electron transfer (Ksv ~10⁴ M⁻¹) .
- Limit of detection (LOD): Optimize to 1 nM using time-resolved fluorescence to reduce matrix interference .
- Selectivity testing: Compare with interferants (e.g., nitrobenzene, 2,4-DNT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
